molecular formula C38H40O19 B1259759 isoscoparin 2''-[6-(E)-feruloylglucoside]

isoscoparin 2''-[6-(E)-feruloylglucoside]

Cat. No. B1259759
M. Wt: 800.7 g/mol
InChI Key: DJZOTDSGEBENPL-LWHZWZDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoscoparin 2''-O-[6-(E)-feruloylglucoside] is a flavone C-glycoside consisting of isoscoparin having a 6-(E)-feruloylglucosyl residue attached at position 2''. It has a role as a plant metabolite. It is a flavone C-glycoside, a polyphenol, a monomethoxyflavone and a trihydroxyflavone. It derives from an isoscoparin.

Scientific Research Applications

Phytochemical Properties and Identification

Isoscoparin 2''-[6-(E)-feruloylglucoside] has been identified in various plants, demonstrating its significance in phytochemistry. For instance, it was detected in Cucumis sativus, highlighting its presence in cucumber plants treated with silicon and infected with Sphaerotheca fuliginea (Abou-zaid et al., 2001). Similarly, this compound was found in Oryza sativa (rice plant), showing its role in plant biochemistry and possibly plant-insect interactions (Besson et al., 1985).

Biological Activities and Applications

The biological activities of isoscoparin 2''-[6-(E)-feruloylglucoside] and its potential applications have been explored in various studies. For example, research on Triticum aestivum (wheat) sprouts revealed that compounds including isoscoparin showed significant inhibitory effects on nitric oxide and TNF-α production in LPS-stimulated RAW 264.7 cells, indicating potential anti-inflammatory properties (Luyen et al., 2014). Additionally, a study on barley sprouts found that compounds like isoscoparin-7-O-[6-feruloyl]-glucoside exhibited inhibitory activities against bacterial neuraminidase, suggesting potential applications in human health food, additives, and feed (Park et al., 2014).

Pharmacokinetic Properties

A study focused on the pharmacokinetics of isoscoparin in mice, using UPLC-MS/MS for detection. This research is crucial for understanding the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (Huang et al., 2022).

properties

Product Name

isoscoparin 2''-[6-(E)-feruloylglucoside]

Molecular Formula

C38H40O19

Molecular Weight

800.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-6-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C38H40O19/c1-51-22-9-15(3-6-17(22)40)4-8-27(44)53-14-26-31(46)33(48)35(50)38(56-26)57-37-34(49)30(45)25(13-39)55-36(37)29-20(43)12-24-28(32(29)47)19(42)11-21(54-24)16-5-7-18(41)23(10-16)52-2/h3-12,25-26,30-31,33-41,43,45-50H,13-14H2,1-2H3/b8-4+/t25-,26-,30-,31-,33+,34+,35-,36+,37-,38+/m1/s1

InChI Key

DJZOTDSGEBENPL-LWHZWZDQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3C4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC(=C(C=C6)O)OC)O)CO)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3C4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC(=C(C=C6)O)OC)O)CO)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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